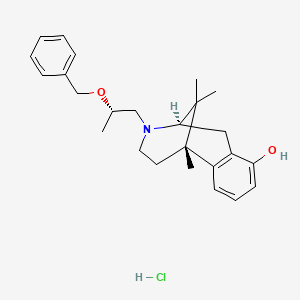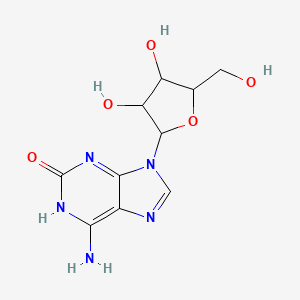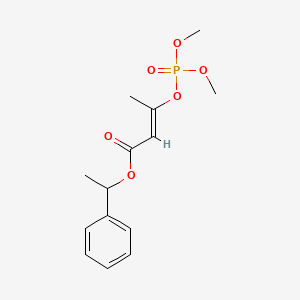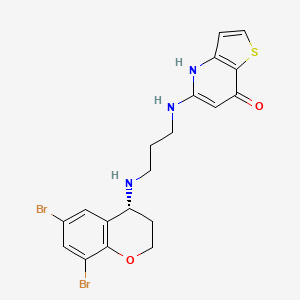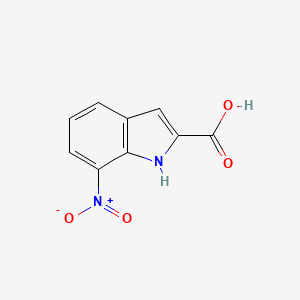
Cytochalasin E
Übersicht
Beschreibung
Cytochalasin E ist ein Mitglied der Cytochalasin-Gruppe, einer Klasse von Pilzmetaboliten, die für ihre Fähigkeit bekannt sind, die Aktinpolymerisation in eukaryotischen Zellen zu hemmen. Diese Verbindung zeichnet sich insbesondere durch ihre starken antiangiogenen Eigenschaften aus, was sie zu einem potenziellen Kandidaten für die Krebsbehandlung und andere pathologische Zustände macht, die mit abnormalem Blutgefäßwachstum einhergehen .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: this compound wird typischerweise aus Pilzarten wie Aspergillus clavatus isoliert. Die Biosynthese von this compound beinhaltet einen Hybrid-Polyketid-Synthase-Nicht-ribosomalen Peptid-Synthase-Weg (PKS-NRPS). Dieser Weg integriert spezifische Aminosäuren in die Struktur, was zur Bildung des charakteristischen Perhydro-Isoindolon-Kerns führt, der mit einem makrocyclischen Ring verschmolzen ist .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound wird hauptsächlich durch Fermentationsprozesse erreicht, die die Kultivierung der produzierenden Pilzstämme unter kontrollierten Bedingungen beinhalten. Die Optimierung der Fermentationsparameter wie pH-Wert, Temperatur und Nährstoffzufuhr ist entscheidend, um die Ausbeute an this compound zu maximieren .
Wirkmechanismus
Target of Action
Cytochalasin E, a member of the cytochalasin group, primarily targets actin filaments in cells . Actin is a protein that forms microfilaments, a component of the cell’s cytoskeleton, and plays essential roles in maintaining cell shape, cell division, and intracellular transport .
Mode of Action
This compound interacts with its target by binding to the barbed, fast-growing plus ends of actin filaments , which then blocks both the assembly and disassembly of individual actin monomers from the bound end . Once bound, this compound essentially caps the end of the new actin filament . This interaction results in changes in the dynamic properties of actin filaments .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of actin filaments . By inhibiting this process, this compound disrupts the formation of the cytoskeleton, a network of protein fibers that gives the cell its shape and provides mechanical support . This disruption can lead to changes in cellular morphology and inhibit cellular processes such as cell division .
Pharmacokinetics
It’s known that cytochalasins, in general, have the ability to permeate cell membranes , which suggests that this compound may have good bioavailability.
Result of Action
The action of this compound leads to several molecular and cellular effects. It can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis . Additionally, this compound has been found to inhibit angiogenesis and tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other actin-binding proteins in the cell can affect the binding of this compound to actin filaments . Furthermore, the compound’s action can be influenced by the pH of the environment . More research is needed to fully understand how different environmental factors influence the action of this compound.
Wissenschaftliche Forschungsanwendungen
Cytochalasin E has a wide range of scientific research applications across various fields:
Chemistry: Used as a tool to study the polymerization and depolymerization of actin filaments.
Biology: Employed to investigate the role of the actin cytoskeleton in cellular processes such as motility, division, and morphology.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiangiogenic properties. .
Biochemische Analyse
Biochemical Properties
Cytochalasin E plays a crucial role in biochemical reactions by inhibiting actin polymerization in blood platelets . It interacts with various enzymes, proteins, and other biomolecules, primarily targeting actin filaments. By binding to the barbed ends of actin filaments, this compound prevents the addition of new actin monomers, effectively capping the filament and halting its growth . This interaction disrupts the dynamic properties of actin filaments, leading to changes in cellular morphology and function .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It alters cell morphology, inhibits cell division, and can induce apoptosis . By disrupting actin polymerization, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits angiogenesis by preventing the proliferation of bovine capillary endothelial cells . Additionally, this compound has been shown to decrease glucose absorption in mice by increasing the Km needed for glucose to reach Vmax, indicating its role as a competitive inhibitor at intestinal receptor sites for glucose .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to actin filaments, specifically at the barbed ends, which blocks both the assembly and disassembly of actin monomers . This capping action prevents the elongation of actin filaments, leading to the disruption of the actin cytoskeleton. This compound’s unique epoxide group is essential for its specificity and potency in inhibiting actin polymerization . This inhibition affects various cellular processes, including motility, division, and intracellular transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It has been observed that this compound can arrest cytoplasmic streaming at lower concentrations but irreversibly . The stability and degradation of this compound in vitro and in vivo studies indicate that its antiangiogenic effects are sustained over time, making it a potential candidate for long-term therapeutic applications . Prolonged exposure to this compound can lead to the disassembly of actin bundles after several days of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it effectively inhibits actin polymerization and angiogenesis without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies have shown that this compound can inhibit Striga seed germination by 50%, demonstrating its potency even at low concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate actin dynamics and cellular metabolism. It interacts with enzymes and cofactors that modulate actin polymerization and depolymerization . By inhibiting actin polymerization, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . The hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway is responsible for the production of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It localizes primarily to the actin cytoskeleton, where it exerts its inhibitory effects on actin polymerization . The distribution of this compound within cells is influenced by its binding affinity to actin filaments and its ability to permeate cell membranes .
Subcellular Localization
This compound is predominantly localized to the actin cytoskeleton within cells . Its activity and function are closely associated with its ability to bind to actin filaments and inhibit their polymerization . The presence of an epoxide group in this compound is crucial for its targeting to specific cellular compartments and its inhibitory potency . This subcellular localization is essential for its role in disrupting actin dynamics and affecting cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cytochalasin E is typically isolated from fungal species such as Aspergillus clavatus. The biosynthesis of this compound involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) pathway. This pathway incorporates specific amino acids into the structure, resulting in the formation of the characteristic perhydro-isoindolone core fused with a macrocyclic ring .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes involving the cultivation of the producing fungal strains under controlled conditions. Optimization of the fermentation parameters, such as pH, temperature, and nutrient supply, is crucial to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cytochalasin E durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden oft eingesetzt, um die Verbindung für bestimmte Forschungs- oder therapeutische Zwecke zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft nucleophile Reagenzien wie Natriummethoxid oder Natriumethoxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von Epoxiden oder hydroxylierten Derivaten führen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen in verschiedenen Bereichen:
Chemie: Als Werkzeug zur Untersuchung der Polymerisation und Depolymerisation von Aktinfilamenten verwendet.
Biologie: Wird eingesetzt, um die Rolle des Aktin-Zytoskeletts in zellulären Prozessen wie Motilität, Teilung und Morphologie zu untersuchen.
Medizin: Als potenzielles Therapeutikum für die Krebsbehandlung aufgrund seiner antiangiogenen Eigenschaften untersucht. .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die spitz zulaufenden Enden von Aktinfilamenten bindet und so deren Polymerisation und Elongation hemmt. Diese Störung der Aktin-Dynamik führt zu Veränderungen der Zellmorphologie, Hemmung der Zellteilung und Induktion der Apoptose in bestimmten Zelltypen. Die antiangiogenen Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, die Proliferation und Migration von Endothelzellen zu hemmen, die für die Neubildung von Blutgefäßen unerlässlich sind .
Ähnliche Verbindungen:
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin H
- Latrunculin A
- Latrunculin B
Vergleich: this compound ist unter den Cytochalasinen einzigartig aufgrund seiner spezifischen Epoxid-Gruppierung, die für seine starke antiangiogene Aktivität unerlässlich ist. Im Gegensatz zu Cytochalasin A und Cytochalasin B hemmt this compound nicht den Glukosetransport, sondern verringert stattdessen die Glukoseabsorption, indem es den Km für die Glukoseaufnahme erhöht . Darüber hinaus unterscheidet sich this compound durch seine Fähigkeit, selektiv die Proliferation von Endothelzellen zu hemmen, von anderen Cytochalasinen, was es zu einem vielversprechenden Kandidaten für Antikrebstherapien macht .
Vergleich Mit ähnlichen Verbindungen
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin H
- Latrunculin A
- Latrunculin B
Comparison: Cytochalasin E is unique among the cytochalasins due to its specific epoxide moiety, which is essential for its potent antiangiogenic activity. Unlike cytochalasin A and cytochalasin B, this compound does not inhibit glucose transport but instead decreases glucose absorption by increasing the Km for glucose uptake . Additionally, this compound’s ability to selectively inhibit endothelial cell proliferation sets it apart from other cytochalasins, making it a promising candidate for anti-cancer therapies .
Eigenschaften
CAS-Nummer |
36011-19-5 |
|---|---|
Molekularformel |
C28H33NO7 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
(1S,7R,16R)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione |
InChI |
InChI=1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/t16?,17?,19?,20?,21?,23?,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
LAJXCUNOQSHRJO-CCKVWSCGSA-N |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |
Isomerische SMILES |
CC1CC=CC2C3[C@](O3)(C(C4[C@]2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=C[C@@](C1=O)(C)O)C)C |
Kanonische SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)OC=CC(C1=O)(C)O)C)C |
Aussehen |
Solid powder |
Color/Form |
CRYSTALS FROM ACETONE-HEXANE |
melting_point |
206-208 °C WITH DECOMP |
Key on ui other cas no. |
36011-19-5 |
Physikalische Beschreibung |
Solid; [HSDB] White solid; [MSDSonline] |
Piktogramme |
Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
UNSTABLE IN CHLOROFORM SOLN & UNDER ACIDIC CONDITIONS. |
Löslichkeit |
SOL IN DICHLOROMETHANE, CHLOROFORM, ACETONE, & METHANOL; SPARINGLY SOL IN WATER |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC-175151; NSC 175151; NSC175151; Cytochalasin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


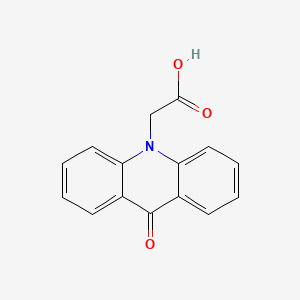
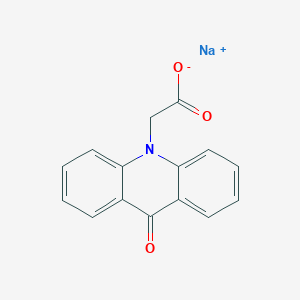
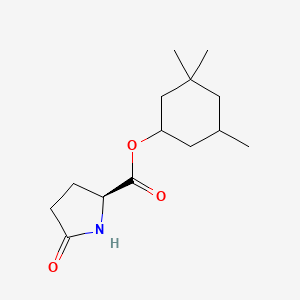
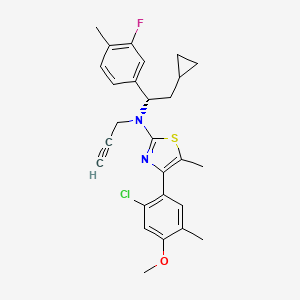
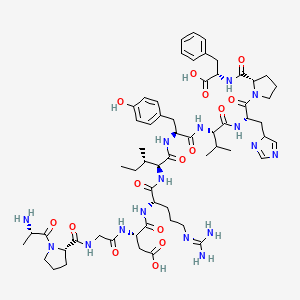
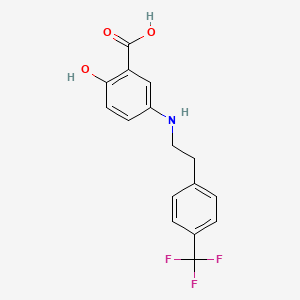
![(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid](/img/structure/B1669621.png)
